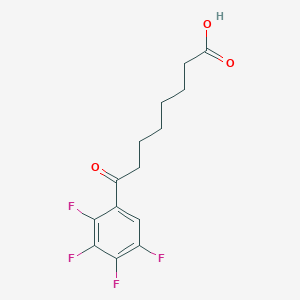

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid

Description

Properties

IUPAC Name |

8-oxo-8-(2,3,4,5-tetrafluorophenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F4O3/c15-9-7-8(12(16)14(18)13(9)17)10(19)5-3-1-2-4-6-11(20)21/h7H,1-6H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBXWABEHTYZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250806 | |

| Record name | 2,3,4,5-Tetrafluoro-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-70-6 | |

| Record name | 2,3,4,5-Tetrafluoro-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrafluoro-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid typically involves the introduction of the tetrafluorophenyl group into the octanoic acid chain. One common method includes the reaction of 2,3,4,5-tetrafluorophenylboronic acid with an appropriate octanoic acid derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tetrafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis, making it a candidate for further drug development .

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against several bacterial strains. This suggests potential applications in developing new antibacterial agents .

Materials Science

The unique fluorinated structure of this compound allows it to be used as a building block in the synthesis of advanced materials:

- Fluorinated Polymers : Its incorporation into polymer matrices can enhance the thermal stability and chemical resistance of the resulting materials. This is particularly useful in applications requiring durable and high-performance materials .

- Surface Modifications : The compound can be utilized in surface treatments to impart hydrophobic properties to various substrates, enhancing their performance in specific environmental conditions .

Biological Research

In biological studies, the compound serves as an important tool for investigating biochemical processes:

- Fluorescent Probes : Researchers have explored its use in developing fluorescent probes for bioimaging applications. The tetrafluorophenyl group enhances the fluorescence properties, allowing for sensitive detection in biological systems .

- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes makes it valuable for studying enzyme kinetics and mechanisms. It can serve as an inhibitor or modulator of enzymatic reactions in vitro .

Case Study 1: Anticancer Mechanism Investigation

A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. These findings suggest its potential as a lead compound for developing novel anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against multidrug-resistant bacterial strains. The results demonstrated effective inhibition of bacterial growth at low concentrations, highlighting its potential utility in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The tetrafluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3-AA | Polar Surface Area (Ų) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₃F₄O₃ | 305.21 | 3.8 | 54.4 | Tetrafluorophenyl, 8-oxooctanoic acid |

| 8-(2-Iodophenyl)-8-oxooctanoic acid | C₁₄H₁₇IO₃ | 360.19 | 3.5 | 54.4 | Iodophenyl substitution |

| 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid | C₁₄H₁₆Cl₂O₃ | 303.18 | 4.1 | 54.4 | Dichlorophenyl substitution |

| 8-Oxo-8-phenyloctanoic acid | C₁₄H₁₈O₃ | 234.29 | 2.9 | 54.4 | Unsubstituted phenyl group |

| 8-Oxo-8-(3,4,5-trichlorophenyl)octanoic acid | C₁₄H₁₅Cl₃O₃ | 337.63 | 4.5 | 54.4 | Trichlorophenyl substitution |

| 8-(tert-Butoxy)-8-oxooctanoic acid | C₁₂H₂₂O₄ | 230.30 | 1.2 | 63.6 | Alkoxy group instead of aromatic substitution |

Key Observations :

- Electron-Withdrawing Groups : Halogenated derivatives (tetrafluoro-, dichloro-, trichloro-) exhibit higher hydrophobicity (XLogP3-AA > 3.5) compared to the unsubstituted phenyl variant (XLogP3-AA = 2.9) .

- Alkoxy vs. Aromatic Groups : The tert-butoxy derivative (XLogP3-AA = 1.2) is markedly less hydrophobic, highlighting the role of aromatic rings in enhancing lipophilicity .

Biological Activity

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid is a synthetic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H14F4O3

- Molecular Weight : 306.26 g/mol

- CAS Number : 951891-70-6

- Purity : Typically available at 97% purity in commercial sources .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.

The compound is believed to interact with specific biological pathways due to the presence of the tetrafluorophenyl group, which may enhance its lipophilicity and facilitate membrane penetration. This interaction can influence various biochemical pathways:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : It has been shown to affect signaling pathways related to inflammation and cell proliferation.

Case Studies and Experimental Results

A series of studies have been conducted to evaluate the biological effects of this compound:

- Antiinflammatory Effects :

- Anticancer Activity :

- Neuroprotective Properties :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid in laboratory settings?

- Methodological Answer : Due to the compound’s fluorinated aromatic structure, strict safety measures are required. Researchers must wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Conduct reactions in fume hoods to avoid inhalation of volatile byproducts. Post-experiment waste should be segregated into halogenated organic waste containers and disposed via licensed hazardous waste facilities . Fluorinated compounds may generate toxic hydrogen fluoride (HF) under high heat; thus, emergency calcium gluconate gel should be available for accidental exposure .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can purity be optimized?

- Methodological Answer : A two-step synthesis is typical:

Friedel-Crafts Acylation : React 2,3,4,5-tetrafluorobenzene with suberoyl chloride (octanedioyl chloride) in anhydrous dichloromethane using AlCl₃ as a catalyst. Monitor reaction completion via TLC (silica gel, hexane:EtOAc 7:3).

Oxidation and Purification : Oxidize the intermediate ketone using Jones reagent (CrO₃/H₂SO₄) at 0–5°C. Purify the crude product via recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). Purity >95% is achievable, confirmed by ¹⁹F NMR (δ -110 to -150 ppm for aromatic F) and LC-MS (MH⁺ m/z 329.2) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H and ¹⁹F NMR : ¹H NMR (DMSO-d₆) shows a triplet at δ 2.35 ppm (CH₂ adjacent to carbonyl) and a multiplet at δ 7.5–7.8 ppm (tetrafluorophenyl protons). ¹⁹F NMR reveals four distinct peaks correlating to ortho, meta, and para fluorine positions.

- FT-IR : Strong absorption at 1710 cm⁻¹ (C=O stretch) and 1500–1600 cm⁻¹ (C-F aromatic vibrations).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 327.0654 (calculated for C₁₄H₁₂F₄O₃) .

Advanced Research Questions

Q. How does the tetrafluorophenyl substituent influence the electronic and steric properties of 8-oxooctanoic acid derivatives in solution-phase reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions. Steric hindrance from the tetrafluorophenyl group reduces accessibility to the β-carbon, favoring regioselective modifications at the α-position. Solubility studies (e.g., in DMSO or THF) show decreased polarity compared to non-fluorinated analogs, impacting reaction kinetics. Computational analysis (e.g., DFT) reveals a dipole moment of ~4.2 D, influencing intermolecular interactions .

Q. What strategies can resolve discrepancies in reaction yields observed during the synthesis of fluorinated aryl-oxooctanoic acids under varying catalytic conditions?

- Methodological Answer : Contradictions in yields (e.g., 74% vs. 96% in similar protocols) often stem from trace moisture deactivating Lewis acid catalysts (e.g., AlCl₃). Implement strict anhydrous conditions using molecular sieves or Schlenk lines. Alternative catalysts like FeCl₃ or ionic liquids (e.g., [BMIM]BF₄) may improve reproducibility. Statistical optimization via Design of Experiments (DoE) can identify critical parameters (temperature, stoichiometry) .

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities to enzymes like cyclooxygenase-2 (COX-2). Parameterize fluorine atoms using the CHARMM force field to account for electronegativity. QSAR studies correlate logP values (experimental: ~2.8) with membrane permeability. In vitro validation via enzyme inhibition assays (IC₅₀ measurements) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.